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3-Oxo-3-(oxolan-2-yl)propanal

Catalog No.
S13592387
CAS No.
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-3-(oxolan-2-yl)propanal

Product Name

3-Oxo-3-(oxolan-2-yl)propanal

IUPAC Name

3-oxo-3-(oxolan-2-yl)propanal

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c8-4-3-6(9)7-2-1-5-10-7/h4,7H,1-3,5H2

InChI Key

WNARXAQIGVGISB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)CC=O

3-Oxo-3-(oxolan-2-yl)propanal is a chemical compound characterized by its unique structure, which includes a ketone functional group and a five-membered oxolane (tetrahydrofuran) ring. The compound can be represented by the molecular formula C7_7H10_10O2_2. Its structure features a propanal backbone with a ketone at the third carbon and an oxolane ring attached to the second carbon. This configuration contributes to its chemical reactivity and potential biological activities.

The chemical reactivity of 3-Oxo-3-(oxolan-2-yl)propanal can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the propanal moiety can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl group, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound may participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in organic synthesis.

Several synthetic routes can be employed to produce 3-Oxo-3-(oxolan-2-yl)propanal:

  • Oxidation of Alcohols: Starting from an appropriate alcohol, oxidation using oxidizing agents like chromic acid or pyridinium chlorochromate can yield the desired ketone.
  • Cyclization Reactions: The oxolane ring can be formed through cyclization of suitable precursors containing both alkene and alcohol functionalities under acidic or basic conditions.
  • Carbonyl Addition: The compound can also be synthesized through a carbonyl addition reaction involving a suitable aldehyde and a cyclic ether under Lewis acid catalysis.

These methods emphasize the compound's accessibility through various organic synthesis techniques.

3-Oxo-3-(oxolan-2-yl)propanal has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may provide a scaffold for developing new drugs with specific biological activities.
  • Agricultural Chemicals: The compound could serve as an intermediate in the synthesis of agrochemicals or pesticides.
  • Flavor and Fragrance Industry: Compounds with similar structures are often utilized for their aromatic properties in flavoring agents and perfumes.

Interaction studies involving 3-Oxo-3-(oxolan-2-yl)propanal could focus on its binding affinity to various biological targets. Research into similar compounds suggests that oxolane derivatives may interact with enzymes or receptors, potentially modulating their activity. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems.

Several compounds share structural similarities with 3-Oxo-3-(oxolan-2-yl)propanal. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-OxotetrahydrofuranContains a ketone within a tetrahydrofuran ringAntimicrobial properties
4-Hydroxy-2-pentanoneFeatures a hydroxyl group adjacent to a ketoneAntioxidant activity
5-Methyl-2-pyrrolidinoneContains a nitrogen atom in a five-membered ringNeuroprotective effects

The uniqueness of 3-Oxo-3-(oxolan-2-yl)propanal lies in its specific combination of functional groups that may offer distinct reactivity and biological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Exact Mass

142.062994177 g/mol

Monoisotopic Mass

142.062994177 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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